Deferoxamine hydrochloride is derived from the bacterium Streptomyces pilosus, which produces it as a natural siderophore. Siderophores are molecules that bind iron tightly and facilitate its transport in biological systems. Chemically, deferoxamine belongs to the class of hydroxamic acids, characterized by their ability to form stable complexes with metal ions, particularly ferric ions (Fe³⁺) .
The synthesis of deferoxamine hydrochloride can be achieved through various methods, with significant advancements reported in recent patents and studies. A notable synthesis route involves starting from triprotected N-hydroxycadaverine, which undergoes selective diprotection followed by a series of acylation steps to construct the deferoxamine backbone. This method has been optimized to improve yield and reduce complexity by avoiding problematic reduction steps .
Key steps in the synthesis include:
Deferoxamine hydrochloride has a complex molecular structure characterized by multiple hydroxamic acid functional groups that facilitate iron binding. Its empirical formula is , indicating the presence of six nitrogen atoms and eight oxygen atoms within its structure. The molecular weight is approximately 553.16 g/mol .
The structure can be visualized as having:
Deferoxamine hydrochloride participates in several chemical reactions primarily involving metal ion chelation. The most significant reaction is its ability to form stable complexes with ferric ions (Fe³⁺), which occurs through coordination with its hydroxamic acid groups. The reaction can be summarized as follows:
This complexation reaction is crucial for its therapeutic effects, allowing for the removal of excess iron from the body .
The mechanism of action of deferoxamine hydrochloride involves its role as a chelator that binds free iron ions in the bloodstream. By forming stable complexes with ferric ions, it prevents these ions from participating in harmful reactions that generate free radicals, thereby mitigating oxidative stress.
Deferoxamine hydrochloride exhibits several notable physical and chemical properties:
Deferoxamine hydrochloride has several critical applications in medicine:
Deferoxamine hydrochloride (DFO-HCl) is the hydrochloride salt of deferoxamine B (desferrioxamine B), a linear trihydroxamate siderophore produced by Streptomyces pilosus. Its molecular formula is C₂₅H₄₉ClN₆O₈, with a monoisotopic mass of 596.3300 Da and an average molecular weight of 597.15 g/mol [4] [6]. The structure comprises three repeating subunits derived from N-hydroxy-N-succinylcadaverine (HSC) and terminates with an N-acetylated hydroxamine group and a primary amine group. The central backbone consists of:
Notably, deferoxamine B lacks chiral centers due to its symmetric, all-trans configuration of methylene chains in the cadaverine units. This linear architecture enables conformational flexibility during metal coordination. X-ray crystallography confirms the absence of stereoisomers in the crystalline state, though solution-phase dynamics allow torsional rotations around C–N and C–C bonds [9].
Table 1: Atomic Composition of Deferoxamine Hydrochloride
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 25 | Backbone methylene chains, carbonyls |
Hydrogen (H) | 49 | Aliphatic hydrogens, ammonium proton |
Chlorine (Cl) | 1 | Counterion for protonated amine |
Nitrogen (N) | 6 | Hydroxamate N–OH, secondary amines |
Oxygen (O) | 8 | Carbonyl O, N–OH, N–O• |
The iron-chelating capability of deferoxamine hydrochloride arises from its three hydroxamate functional groups, each providing a bidentate O,O'-donor system. These groups are arranged in a sequential fashion along the backbone, separated by 11-atom spacers (–CH₂– chains and carbonyls) [7] [9]. Each hydroxamate unit deprotonates upon Fe³⁺ coordination, forming a stable octahedral complex (ferrioxamine B) with the following features:
Recent studies reveal that biosynthetic modifications can yield tetra- and penta-hydroxamate analogs (acyl-DFOs+200+30 and acyl-DFOs+200+200+30) through NIS pathway crosstalk in Streptomyces ambofaciens. These incorporate additional hydroxamate units, expanding chelation capacity to 8–10 coordination sites for larger metals like zirconium (Zr⁴⁺) or aluminum (Al³⁺) [2].
Table 2: Hydroxamate Arrangements in Deferoxamine and Derivatives
Siderophore | Hydroxamate Units | Metal Coordination Capacity | Structural Feature |
---|---|---|---|
Deferoxamine B (DFO-B) | 3 | 6-coordinate Fe³⁺ | Linear trihydroxamate |
Acyl-DFOs+30 | 3 | 6-coordinate | Acyl-modified DFO-B |
Acyl-DFOs+200+30 | 4 | 8-coordinate | Tetra-hydroxamate |
Acyl-DFOs+200+200+30 | 5 | 10-coordinate | Penta-hydroxamate |
Deferoxamine hydrochloride exhibits high water solubility (>100 mg/mL) due to its protonated amine and polar hydroxamate groups, making it suitable for aqueous formulations. Its solubility profile across solvents is as follows [3] [5]:
The compound demonstrates pH-dependent stability:
In solid-state formulations, deferoxamine hydrochloride is hygroscopic, requiring storage under anhydrous conditions. Lyophilized powders retain >95% potency for 24 months at 2–8°C [5].
Table 3: Solubility and Stability Profile
Property | Characteristics | Conditions |
---|---|---|
Aqueous solubility | ≥95 mg/mL | 25°C, pH 4.5 |
Partition coefficient (log P) | -3.4 (predicted) | Octanol/water |
Thermal decomposition | >150°C | Dynamic TGA |
Photostability | Degrades under UV light (t₁/₂ = 4 h) | 300–400 nm irradiation |
Buffered stability | t₁/₂ > 1 year | pH 4.0, 4°C |
Biosynthesis via NIS Pathways
Deferoxamine B is natively synthesized in Streptomyces spp. through the NRPS-independent siderophore (NIS) pathway encoded by the desABCD gene cluster. Key enzymatic steps include [2] [10]:
Recent studies reveal crosstalk between NIS pathways in S. ambofaciens enables novel acyl-DFOs. For example, tetra-hydroxamate siderophores form via condensation of DFO-E precursors with dicarboxylic acids from polyketide pathways [2].
Directed Fermentation
Industrial production uses optimized fermentation of S. pilosus or S. olivaceus:
Chemical Synthesis
Full chemical synthesis involves sequential coupling of protected hydroxamate monomers:
Table 4: Production Methods and Yields
Method | Conditions | Yield | Key Advantage |
---|---|---|---|
Wild-type fermentation | S. pilosus, iron-limited medium | 1–2 g/L | Low-cost substrates |
Precursor-fed fermentation | S. olivaceus, 10 g/L L-lysine feed | 12 g/L DFO-E | High-titer, scalable |
Chemical synthesis | 8-step solution-phase coupling | 15–20% overall | Pure analogs (e.g., acyl-DFOs) |
Hybrid biosynthesis | desA knockout + diamine feeding | 3–5 g/L | Customized chain lengths |
Purification Processes
Crude fermentation broths undergo multi-step purification:
Final purity exceeds 99.5%, with iron contamination <10 ppm, verified by HPLC-UV at 214 nm [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0